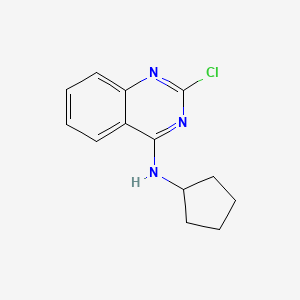

2-chloro-N-cyclopentylquinazolin-4-amine

Description

Properties

IUPAC Name |

2-chloro-N-cyclopentylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-13-16-11-8-4-3-7-10(11)12(17-13)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCXJVOVAPQYEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC(=NC3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopentylquinazolin-4-amine typically involves the reaction of quinazoline derivatives with cyclopentylamine under specific conditions. One common method includes the use of a chlorinating agent to introduce the chlorine atom at the 2-position of the quinazoline ring . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, under an inert atmosphere .

Industrial Production Methods

Industrial production of 2-chloro-N-cyclopentylquinazolin-4-amine may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopentylquinazolin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various quinazoline derivatives with different biological activities .

Scientific Research Applications

2-chloro-N-cyclopentylquinazolin-4-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopentylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes . For example, it may interfere with DNA synthesis or protein function, resulting in its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

2-chloro-N-cyclohexylquinazolin-4-amine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

2-chloro-N-cyclopropylquinazolin-4-amine: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.

Uniqueness

2-chloro-N-cyclopentylquinazolin-4-amine is unique due to its specific substitution pattern and the presence of the cyclopentyl group, which can influence its biological activity and chemical reactivity .

Biological Activity

2-Chloro-N-cyclopentylquinazolin-4-amine is a member of the quinazoline family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of 2-chloro-N-cyclopentylquinazolin-4-amine, including its mechanisms of action, efficacy in various biological assays, and comparisons with other quinazoline derivatives.

- IUPAC Name : 2-Chloro-N-cyclopentylquinazolin-4-amine

- Molecular Formula : C13H14ClN3

- Molecular Weight : 247.72 g/mol

- Canonical SMILES : C1CCC(C1)N2C=NC(=C(C=N2)C(=C)N)Cl

The biological activity of 2-chloro-N-cyclopentylquinazolin-4-amine is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain kinases or enzymes involved in cancer cell proliferation and survival. For instance, compounds within the quinazoline class have been shown to target the epidermal growth factor receptor (EGFR), leading to reduced tumor growth rates.

Anticancer Activity

Studies have demonstrated that 2-chloro-N-cyclopentylquinazolin-4-amine exhibits significant anticancer properties against various cancer cell lines. The compound's effectiveness was evaluated using cell viability assays, which showed IC50 values indicating potent inhibition of cell growth.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | EGFR inhibition |

| MCF7 (Breast Cancer) | 3.8 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods.

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Mycobacterium tuberculosis | 1.5 | Bactericidal |

| Staphylococcus aureus | 2.0 | Bacteriostatic |

| Escherichia coli | 3.0 | Bacteriostatic |

Case Studies

- Study on Anticancer Efficacy : A recent study evaluated the effects of 2-chloro-N-cyclopentylquinazolin-4-amine on human lung cancer cells, revealing that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

- Antimicrobial Screening : Another study focused on the antimicrobial properties against non-tuberculous mycobacteria (NTM). The results indicated that this compound effectively reduced bacterial load in vitro, suggesting potential for treating mycobacterial infections.

Comparative Analysis with Other Quinazolines

Compared to other quinazoline derivatives, 2-chloro-N-cyclopentylquinazolin-4-amine exhibits unique biological profiles, particularly in its selectivity for certain cancer cell lines and its dual action against both cancerous and microbial cells.

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 2-Chloro-N-cyclopentylquinazolin-4-amine | High | Moderate |

| N-(3-Chloro-4-fluorophenyl)quinazolin-4-amine | Moderate | Low |

| N-(1-naphthyl)quinazolin-4-amine | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.